kempopeptin B -

kempopeptin B

Catalog Number: EVT-1596193
CAS Number:
Molecular Formula: C46H73BrN8O11
Molecular Weight: 994 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
kempopeptin B is a natural product found in Lyngbya with data available.
Overview

Kempopeptin B is a novel compound derived from marine cyanobacteria, specifically isolated from the Kemp Channel in the Florida Keys. This compound belongs to a class of macrocyclic depsipeptides, which are characterized by their cyclic structure formed by ester and amide linkages. Kempopeptin B has garnered attention due to its potential biological activities, particularly as a serine protease inhibitor.

Source

The isolation of kempopeptin B was achieved through a targeted extraction process from cyanobacteria. The specific strain used for extraction was identified as Lyngbya spp., which is known for producing various bioactive compounds. The purification process involved acid hydrolysis and modified Marfey's analysis to determine the absolute configuration of the amino acid residues present in kempopeptin B .

Classification

Kempopeptin B is classified as a macrocyclic depsipeptide. This classification indicates that it contains both peptide (amino acid) and ester (fatty acid) components within its structure, contributing to its unique biological properties and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of kempopeptin B can be approached through natural extraction methods or synthetic routes. The natural extraction involves culturing the cyanobacterial strains and using solvent extraction techniques followed by chromatographic purification methods such as high-performance liquid chromatography (HPLC).

Technical Details

In laboratory settings, kempopeptin B can be synthesized using solid-phase peptide synthesis, which allows for the precise control of the amino acid sequence and modifications. The synthesis typically requires protecting groups for amino acids, coupling reagents, and careful monitoring of reaction conditions to ensure high yield and purity.

Molecular Structure Analysis

Structure

Kempopeptin B has a complex molecular structure characterized by a cyclic arrangement of amino acids. The compound includes modified amino acids such as 3-amino-6-hydroxy-2-piperidone (Ahp) and exhibits specific stereochemistry that contributes to its biological activity.

Data

The molecular formula for kempopeptin B is C₁₈H₃₃N₅O₄, with a molecular weight of approximately 373.49 g/mol. Nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate the structure, revealing crucial information about the connectivity and spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

Kempopeptin B is primarily known for its inhibitory activity against serine proteases. It exhibits selective inhibition towards trypsin and related enzymes, with an IC50 value around 1 µM, indicating its potency in disrupting proteolytic processes . The presence of specific functional groups within its structure facilitates these interactions.

Technical Details

The mechanism by which kempopeptin B inhibits serine proteases involves binding to the active site of the enzyme, preventing substrate access and subsequent cleavage. This competitive inhibition is essential in therapeutic applications where modulation of protease activity is desired.

Mechanism of Action

Process

The mechanism of action for kempopeptin B involves its interaction with serine proteases, specifically targeting the enzyme's active site. Upon binding, kempopeptin B alters the enzyme's conformation, leading to reduced catalytic activity.

Data

Studies have shown that kempopeptin B selectively inhibits trypsin-like enzymes while exhibiting minimal effects on other serine proteases such as elastase and chymotrypsin . This selectivity is crucial for therapeutic applications aimed at reducing unwanted proteolytic activity without affecting other physiological processes.

Physical and Chemical Properties Analysis

Physical Properties

Kempopeptin B appears as a white to off-white solid with a melting point that has yet to be precisely defined in literature. Its solubility profile indicates that it is soluble in organic solvents but may have limited solubility in water.

Chemical Properties

The chemical stability of kempopeptin B under various pH conditions has been assessed, showing resilience in neutral to slightly acidic environments but potential degradation under highly alkaline conditions. Its reactivity profile suggests sensitivity to oxidation and hydrolysis, necessitating careful handling during experimental procedures .

Applications

Kempopeptin B has significant potential for scientific applications, particularly in drug development targeting protease-related diseases such as cancer and inflammatory disorders. Its ability to inhibit specific serine proteases makes it a candidate for therapeutic interventions aimed at modulating enzymatic activity involved in disease progression.

Additionally, ongoing research explores its role in cancer biology, where it may disrupt pathways activated by proteolytic cleavage of membrane proteins like CDCP1 (CUB domain-containing protein 1), potentially influencing tumor growth and metastasis . Further studies are needed to fully elucidate its therapeutic potential and safety profile in clinical settings.

Biosynthetic Origins and Phylogenetic Context of Kempopeptin B

Genomic Characterization of Marine Cyanobacteria Lyngbya spp.

The filamentous marine cyanobacterium Lyngbya spp. represents a prolific source of bioactive secondary metabolites, with approximately 35% of all reported cyanobacterial natural products originating from this pantropical genus [5]. Lyngbya strains thrive in diverse marine environments, including coral reef ecosystems and intertidal microbial mats, where they have evolved sophisticated adaptive mechanisms to withstand extreme conditions such as intense solar radiation, desiccation, and nutrient fluctuations [2] [5]. Genomic analyses reveal that Lyngbya spp. possess relatively large genomes (9.6-11.3 Mb) with moderate GC content (41.1% in L. aestuarii BL J) and encode numerous secondary metabolite biosynthetic gene clusters (smBGCs) [2] [7]. The genome of Lyngbya majuscula 3L contains approximately 293,000 nucleotides dedicated to secondary metabolism, yet this substantial genetic capacity still falls short of encoding the full suite of known Lyngbya metabolites, suggesting extensive strain-specific biosynthetic specialization [5].

Lyngbya strains demonstrate remarkable genomic plasticity and regulatory complexity, featuring numerous sigma factors and regulatory proteins indicative of enhanced environmental adaptability [5]. This regulatory sophistication enables rapid responses to environmental stressors and likely facilitates the activation of silent biosynthetic gene clusters under specific conditions. The absence of nitrogenase genes in L. majuscula 3L—contrary to previous assumptions about the genus—highlights the metabolic diversity within Lyngbya and challenges conventional taxonomic classifications based solely on physiological traits [5]. Instead, chemotaxonomic markers like kempopeptin B may provide more reliable means for species delineation within this chemically prolific genus.

Table 1: Genomic Features and Biosynthetic Potential of Lyngbya Species

StrainGenome Size (Mb)GC Content (%)PKS ClustersNRPS ClustersHybrid PKS/NRPS ClustersKey Natural Products
L. majuscula 3L~9.0~41432Curacin A, Barbamide, Kempopeptins
L. aestuarii BL J6.8741.1211Heptadecane, Pentadecane
General Lyngbya9.6-11.341-722-33-61-3Multiple Ahp-cyclodepsipeptides

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways

Kempopeptin B belongs to the Ahp-cyclodepsipeptide family, characterized by the signature (3S)-amino-(6R)-hydroxy-2-oxopiperidine (Ahp) moiety formed through condensation and cyclization of amino acid precursors [1] [4]. Biosynthesis occurs via a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, where multimodular megaenzymes catalyze the stepwise incorporation and modification of substrates [3] [6]. The NRPS machinery activates, loads, and condenses amino acid building blocks through coordinated activities of adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, while PKS modules extend the chain using acyl-CoA precursors through ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains [3] [7].

The kempopeptin B pathway exemplifies a trans-AT PKS system where AT activity is decoupled from the core PKS modules and supplied by standalone enzymes, increasing biosynthetic flexibility [3]. Domain analysis reveals an unconventional module arrangement: the initiating PKS module incorporates a β-hydroxy acid starter unit, followed by NRPS modules incorporating two amino acids, with the signature Ahp moiety deriving from the cyclization of an L-Leu-L-Cys dipeptide segment [1] [4]. The terminal module incorporates an unusual extender unit, leading to the characteristic trypsin-inhibiting 3-amino-6-hydroxy-2-piperidone ring [1]. The final macrocyclization and release are catalyzed by a thioesterase (TE) domain, generating the cyclic depsipeptide scaffold essential for protease inhibition [6].

Table 2: Predicted NRPS/PKS Domain Organization for Kempopeptin B Biosynthesis

ModuleDomain OrganizationSpecificityFunction in Kempopeptin B Assembly
PKS LoadingAT-ACPMalonyl-CoAStarter unit activation
Module 1KS-AT-DH-ER-KR-ACPHydroxyisovalerateβ-hydroxy acid incorporation
NRPS Module 2C-A-PCPLeucineAhp precursor incorporation
NRPS Module 3C-A-PCPCysteineAhp ring formation
Module 4KS-AT-KR-ACPMethoxymalonyl-ACPChain extension with glycolic acid unit
TerminationC-A-PCP-TEValineMacrocyclization and release

The biosynthesis of kempopeptin B occurs in close association with heterotrophic bacteria, which may supply precursors or perform tailoring modifications, adding complexity to pathway reconstitution [5]. Genomic analyses indicate that cyanobacterial NRPS and PKS pathways frequently exhibit non-canonical domain organizations and domain duplications compared to their bacterial and fungal counterparts, potentially explaining the structural uniqueness of cyanobacterial natural products [3]. Approximately 10% of bacterial NRPS clusters lack modular organization entirely, with catalytic domains encoded as separate proteins, further expanding the combinatorial possibilities for structural diversity [3].

Evolutionary Adaptations in Ahp-Cyclodepsipeptide Production

The structural diversification of Ahp-cyclodepsipeptides like kempopeptin B reflects evolutionary adaptations to ecological pressures in marine environments. These protease inhibitors serve as chemical defenses against grazers and competitors while potentially regulating microbial interactions within benthic communities [4] [5]. The remarkable selectivity divergence between kempopeptin B (trypsin inhibitor, IC50 8.4 µM) and its structural analog kempopeptin A (elastase/chymotrypsin inhibitor) demonstrates how minor structural variations—particularly in the amino acid adjacent to the Ahp moiety—can dramatically alter biological activity and ecological function [1] [4].

The evolutionary trajectory of Ahp-cyclodepsipeptide biosynthesis in Lyngbya has been shaped by multiple mechanisms:

  • Gene duplication and neofunctionalization: Amplification of NRPS adenylation domains enables functional divergence and substrate switching [3].
  • Horizontal gene transfer (HGT): Phylogenetic analyses suggest acquisition of PKS modules from proteobacterial donors, followed by integration into existing NRPS frameworks [3] [5].
  • Module fusion and shuffling: Recombination events between NRPS and PKS genes generate novel hybrid architectures [6].
  • Substrate promiscuity: Relaxed specificity of adenylation and ketoreductase domains allows incorporation of diverse precursors [3] [7].

The biosynthetic gene clusters for Ahp-cyclodepsipeptides display a genomic organization gradient, ranging from compact, highly modular arrangements to fragmented systems with standalone catalytic domains [3]. This organizational diversity suggests an evolutionary continuum where gene fragmentation may enhance combinatorial flexibility through enzyme subfunctionalization. Lyngbya strains further optimize Ahp-cyclodepsipeptide production through complex regulatory networks integrating nutrient sensing (e.g., nitrogen and phosphate regulators) and stress responses (e.g., light-regulated promoters), enabling precise metabolic allocation toward secondary metabolism when environmental conditions favor chemical defense [2] [5].

Properties

Product Name

kempopeptin B

IUPAC Name

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-15-(4-aminobutyl)-5-[(3-bromo-4-methoxyphenyl)methyl]-2-[(2S)-butan-2-yl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide

Molecular Formula

C46H73BrN8O11

Molecular Weight

994 g/mol

InChI

InChI=1S/C46H73BrN8O11/c1-11-15-34(56)51-36(24(3)4)42(60)53-38-27(8)66-46(64)37(25(5)6)52-41(59)32(23-28-17-19-33(65-10)29(47)22-28)54(9)45(63)39(26(7)12-2)55-35(57)20-18-31(44(55)62)50-40(58)30(49-43(38)61)16-13-14-21-48/h17,19,22,24-27,30-32,35-39,57H,11-16,18,20-21,23,48H2,1-10H3,(H,49,61)(H,50,58)(H,51,56)(H,52,59)(H,53,60)/t26-,27+,30-,31-,32-,35+,36-,37-,38-,39-/m0/s1

InChI Key

BESCRSMOIPNLKZ-PKCAXSCZSA-N

Synonyms

kempopeptin B

Canonical SMILES

CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCCN)O)C(C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C

Isomeric SMILES

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CCCCN)O)[C@@H](C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.